![molecular formula C9H11BO3 B1442981 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid CAS No. 956006-93-2](/img/structure/B1442981.png)
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid
Overview
Description
“(4-(1-Hydroxycyclopropyl)phenyl)boronic Acid” is a boron compound with the molecular formula C9H11O3B and a molecular weight of 177.99 g/mol . It acts as a useful reagent in the preparation of glucopyranosyl-substituted benzonitriles used as therapeutic agents in the treatment of metabolic disorders .
Molecular Structure Analysis
The molecular structure of “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid” is represented by the canonical SMILES string: B(C1=CC=C(C=C1)C2(CC2)O)(O)O . The InChI string is: InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 . The compound has a topological polar surface area of 60.7 .Chemical Reactions Analysis
Boronic acids, including “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid”, have been found to have numerous applications in chemical biology, supramolecular chemistry, and biomedical applications due to their interactions with diols and strong Lewis bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid” include a molecular weight of 177.99300 , a molecular formula of C9H11BO3 , and a monoisotopic mass of 178.0801244 . The compound has a topological polar surface area of 60.7 . Unfortunately, the search results do not provide specific information on the density, boiling point, melting point, or flash point of this compound .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely used due to its mild conditions and tolerance of various functional groups .
Drug Discovery
In drug discovery, boronic acids serve as key intermediates. They are used to create complex molecules that can act as protease inhibitors, which are crucial in treating diseases like cancer and HIV. The unique reactivity of boronic acids allows for the rapid assembly of diverse molecular libraries, accelerating the drug discovery process .
Future Directions
Boronic acids, including “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . The exploration of novel chemistries using boron to fuel emergent sciences is inspired by an excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds . Future directions may include further exploration of reversible click chemistries and their applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
properties
IUPAC Name |
[4-(1-hydroxycyclopropyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPVGADBNJZEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726069 | |
Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid | |
CAS RN |
956006-93-2 | |
Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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